molecular formula C27H31ClN2O4 B2823448 Ethyl 1-[6-ethoxy-3-(4-methylbenzoyl)quinolin-4-yl]piperidine-4-carboxylate hydrochloride CAS No. 2097867-05-3

Ethyl 1-[6-ethoxy-3-(4-methylbenzoyl)quinolin-4-yl]piperidine-4-carboxylate hydrochloride

Cat. No.: B2823448
CAS No.: 2097867-05-3
M. Wt: 483.01
InChI Key: DTDSEBZDSHPVSW-UHFFFAOYSA-N
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Description

Ethyl 1-[6-ethoxy-3-(4-methylbenzoyl)quinolin-4-yl]piperidine-4-carboxylate hydrochloride is a useful research compound. Its molecular formula is C27H31ClN2O4 and its molecular weight is 483.01. The purity is usually 95%.
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Biological Activity

Chemical Structure and Properties

Ethyl 1-[6-ethoxy-3-(4-methylbenzoyl)quinolin-4-yl]piperidine-4-carboxylate hydrochloride belongs to a class of compounds known for their diverse pharmacological effects. Its structure features a quinoline moiety, which is often associated with various biological activities, including anticancer and antimicrobial properties.

Structural Formula

The structural formula can be represented as follows:

C20H24N2O3Cl\text{C}_{20}\text{H}_{24}\text{N}_2\text{O}_3\text{Cl}

Key Functional Groups:

  • Ethoxy group
  • Quinoline ring
  • Piperidine ring
  • Carboxylate group

Antitumor Activity

Research indicates that derivatives of quinoline, including the target compound, exhibit significant antitumor properties. A study demonstrated that compounds with similar structures effectively inhibit tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Specifically, the quinoline scaffold has shown effectiveness against various cancer cell lines, including breast and lung cancers .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Similar quinoline derivatives have been reported to possess broad-spectrum antibacterial and antifungal properties. The mechanism of action often involves disruption of microbial cell membranes or inhibition of nucleic acid synthesis .

Anti-inflammatory Effects

Quinoline derivatives are known to exhibit anti-inflammatory effects, which may be beneficial in treating conditions such as arthritis or inflammatory bowel disease. The compound's ability to modulate inflammatory pathways could make it a candidate for further investigation in inflammatory disorders .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of the compound. Modifications to the quinoline structure, such as varying the substituents on the aromatic rings or altering the piperidine moiety, can significantly influence its pharmacological profile.

SubstituentEffect on Activity
Ethoxy groupEnhances solubility and bioavailability
MethylbenzoylIncreases antitumor potency
Piperidine ringContributes to receptor binding affinity

Case Study 1: Anticancer Activity in Cell Lines

A study conducted on breast cancer cell lines MCF-7 and MDA-MB-231 evaluated the cytotoxic effects of this compound. Results indicated a dose-dependent reduction in cell viability, with significant induction of apoptosis observed at higher concentrations. The combination of this compound with doxorubicin showed synergistic effects, enhancing overall cytotoxicity against resistant cancer cells .

Case Study 2: Antimicrobial Testing

In another investigation, the compound was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results demonstrated promising antibacterial activity, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics. The mechanism was suggested to involve disruption of bacterial cell wall synthesis .

Properties

IUPAC Name

ethyl 1-[6-ethoxy-3-(4-methylbenzoyl)quinolin-4-yl]piperidine-4-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N2O4.ClH/c1-4-32-21-10-11-24-22(16-21)25(29-14-12-20(13-15-29)27(31)33-5-2)23(17-28-24)26(30)19-8-6-18(3)7-9-19;/h6-11,16-17,20H,4-5,12-15H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTDSEBZDSHPVSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C(=CN=C2C=C1)C(=O)C3=CC=C(C=C3)C)N4CCC(CC4)C(=O)OCC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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